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molecular formula C23H29N9O B8570479 CK2-IN-9

CK2-IN-9

Cat. No. B8570479
M. Wt: 447.5 g/mol
InChI Key: SRABOMKMQRYXIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

In a 40mL vial (t=g) was 5-chloro-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidine-3-carbonitrile (80 mg, 0.34 mmol), [Reactants], and cesium carbonate (145 mg, 0.45 mmol) in DMA (0.5 mL) ([VOLUME]),Pd2(dba)3 (15.68 mg, 0.02 mmol) and (9,9-dimethyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine) (19.81 mg, 0.03 mmol) were added. to give a brown suspension. The vial was filled with N2, 150C microwave for 30 min. LCMS showed completion. concentrated. loaded on ISCO (Hex to Hex:EtOAc To EtOAc:MeOH=10:1 to EtOAc:MeOH:Et3N=10:1:0.1) to give yellow solid. This yellow solid was washed with EtOAc(1mL) and Et2O(2mL) to give 50 mg pure compound. NMR, 1H,HPLC are OK, see attachment
Name
C(=O)([O-])[O-].[Cs+].[Cs+]
Quantity
0.000445 mol
Type
reagent
Reaction Step One
Quantity
0.0005 L
Type
solvent
Reaction Step Two
Name
CC(=O)NC1=C(C=CC(=C1)N)N(C)CCN(C)C
Quantity
0.000342 mol
Type
reactant
Reaction Step Three
Quantity
0.000342 mol
Type
reactant
Reaction Step Four
Quantity
3.42e-05 mol
Type
catalyst
Reaction Step Five

Identifiers

CUSTOM
906
reaction index
NAME
1.3.2 [N-arylation with Ar-X] Chloro Buchwald-Hartwig amination
reaction type

Inputs

Step One
Name
C(=O)([O-])[O-].[Cs+].[Cs+]
Quantity
0.000445 mol
Type
reagent
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Step Two
Name
Quantity
0.0005 L
Type
solvent
Smiles
CC(=O)N(C)C
Step Three
Name
CC(=O)NC1=C(C=CC(=C1)N)N(C)CCN(C)C
Quantity
0.000342 mol
Type
reactant
Smiles
CC(=O)NC1=C(C=CC(=C1)N)N(C)CCN(C)C
Step Four
Name
Quantity
0.000342 mol
Type
reactant
Smiles
C1CC1NC2=CC(=NC3=C(C=NN23)C#N)Cl
Step Five
Name
Quantity
3.42e-05 mol
Type
catalyst
Smiles
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C
Name
Quantity
1.71e-05 mol
Type
catalyst
Smiles
C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 (± 10) °C
Other

Outcomes

Product
Name
Type
product
Smiles
CC(=O)NC1=C(C=CC(=C1)NC2=NC3=C(C=NN3C(=C2)NC4CC4)C#N)N(C)CCN(C)C
Measurements
Type Value Analysis
YIELD 29.37%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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